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Compound of Interest

Compound Name: Cyclobutane-1,2-diol

Cat. No.: B3392435 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Cyclobutane-1,2-
diol

For Researchers, Scientists, and Drug Development Professionals

Introduction
cis-Cyclobutane-1,2-diol is a vicinal diol featuring a strained four-membered carbocyclic ring.

This structural motif is of significant interest in organic synthesis and medicinal chemistry due

to its unique stereochemical and conformational properties. The cyclobutane ring, while less

strained than cyclopropane, imparts a degree of rigidity that can be exploited in the design of

conformationally restricted molecules. This guide provides a comprehensive overview of the

known physical and chemical properties of cis-cyclobutane-1,2-diol, along with detailed

experimental protocols and an exploration of its potential biological relevance.

Physical Properties
Experimental data for some of the physical properties of cis-cyclobutane-1,2-diol are not

readily available in the literature. However, a combination of computed data and information

from commercial suppliers provides a useful profile. The compound is described as a colorless

liquid at room temperature.

Table 1: Physical and Computed Properties of cis-Cyclobutane-1,2-diol
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Property Value Source/Method

Molecular Formula C₄H₈O₂ -

Molecular Weight 88.11 g/mol Computed[1]

Physical Form Colorless Liquid Commercial Supplier[2]

Melting Point Not available -

Boiling Point Not available -

Predicted pKa 14.45 ± 0.40 Predicted[3]

XLogP3 -0.5 Computed[1]

Hydrogen Bond Donor Count 2 Computed[1]

Hydrogen Bond Acceptor

Count
2 Computed[1]

Topological Polar Surface Area 40.5 Å² Computed[1]

Solubility: Quantitative solubility data for cis-cyclobutane-1,2-diol is not available. However,

based on its structure and the properties of analogous compounds like cis-1,2-cyclohexanediol,

it is expected to be moderately soluble in water due to the presence of two hydroxyl groups

capable of hydrogen bonding. It is anticipated to have good solubility in polar organic solvents

such as ethanol, methanol, and acetone.

Chemical Properties and Reactivity
cis-Cyclobutane-1,2-diol undergoes reactions typical of vicinal diols, with its reactivity

influenced by the strained cyclobutane ring.

Molybdenum-Catalyzed Oxidative Cleavage
A key reaction of cis-cyclobutane-1,2-diols is their oxidative cleavage to form 1,4-dicarbonyl

compounds. This transformation can be efficiently achieved using a molybdenum catalyst with

dimethyl sulfoxide (DMSO) acting as both the solvent and the oxidant.[4][5][6] This reaction is a

valuable synthetic tool for accessing linear 1,4-dicarbonyl systems from a cyclic precursor.
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Esterification
Like other diols, cis-cyclobutane-1,2-diol can be esterified. Reaction with an acylating agent

such as acetic anhydride, typically in the presence of a base or an acid catalyst, would yield the

corresponding mono- or di-acetate ester. The strained nature of the cyclobutane ring is not

expected to significantly hinder this reaction.

Reduction
The hydroxyl groups of cis-cyclobutane-1,2-diol are not reducible by common hydride

reducing agents. However, the diol can be converted to a more reactive derivative, such as a

tosylate, which can then be reduced to the parent hydrocarbon, cyclobutane, using a strong

reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocols
Synthesis of cis-Cyclobutane-1,2-diol
While a specific, detailed protocol for the synthesis of the parent cis-cyclobutane-1,2-diol is
not readily available, a general and reliable method for the syn-dihydroxylation of alkenes can

be adapted. A more targeted synthesis involving nucleophilic addition to 2-

hydroxycyclobutanone has been reported, but the full experimental details of the parent

compound's synthesis were not accessible.[7]

Method: syn-Dihydroxylation of Cyclobutene with Potassium Permanganate

This method provides a straightforward route to cis-cyclobutane-1,2-diol from cyclobutene.

The reaction proceeds via a cyclic manganate ester intermediate, which is then hydrolyzed to

the cis-diol.[8]

Materials: Cyclobutene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH),

water, ice, t-butyl alcohol.

Procedure:

A solution of cyclobutene in t-butyl alcohol is prepared in a flask.
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A dilute aqueous solution of sodium hydroxide is added, and the mixture is cooled to

approximately 0°C in an ice bath.

A pre-cooled, dilute aqueous solution of potassium permanganate is added dropwise to

the vigorously stirred cyclobutene solution. The temperature should be maintained below

5°C throughout the addition.

The reaction progress is monitored by the disappearance of the purple color of the

permanganate.

Upon completion, the reaction is quenched by the addition of a small amount of sodium

bisulfite to reduce any excess permanganate.

The manganese dioxide precipitate is removed by filtration.

The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to yield the crude cis-cyclobutane-1,2-diol.

Purification can be achieved by column chromatography on silica gel.

Molybdenum-Catalyzed Oxidative Cleavage
This protocol is based on the work of Sanz and coworkers.[7][9]

Materials:cis-Cyclobutane-1,2-diol, molybdenum(VI) dioxide bis(acetylacetonate)

[MoO₂(acac)₂], dimethyl sulfoxide (DMSO).

Procedure:

To a solution of cis-cyclobutane-1,2-diol in DMSO is added a catalytic amount of

MoO₂(acac)₂.

The reaction mixture is heated to a specified temperature (e.g., 90-150°C) and stirred for a

designated period.
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The reaction progress is monitored by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture is cooled to room temperature and diluted with

water.

The product, succinaldehyde, is extracted with an organic solvent.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product can be purified by column chromatography.

Esterification with Acetic Anhydride (General Protocol)
This is a general procedure for the diacetylation of a diol.[10][11][12]

Materials:cis-Cyclobutane-1,2-diol, acetic anhydride, pyridine (or another suitable base like

triethylamine), a suitable solvent (e.g., dichloromethane).

Procedure:

cis-Cyclobutane-1,2-diol is dissolved in the chosen solvent.

Pyridine is added to the solution.

Acetic anhydride is added dropwise to the stirred solution at 0°C.

The reaction mixture is allowed to warm to room temperature and stirred until the reaction

is complete (monitored by TLC).

The reaction is quenched by the addition of water.

The organic layer is separated, washed successively with dilute hydrochloric acid,

saturated sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated to give the crude diacetate.
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Purification is performed by column chromatography or distillation.

Spectroscopic Analysis
Experimental spectra for cis-cyclobutane-1,2-diol are not readily available. The following are

expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data for cis-Cyclobutane-1,2-diol

Technique Expected Features

¹H NMR

- A multiplet for the methine protons (CH-OH)

due to coupling with the adjacent methylene

protons. - A complex multiplet for the methylene

protons (CH₂) of the cyclobutane ring. - A broad

singlet for the hydroxyl protons (-OH), which is

exchangeable with D₂O.

¹³C NMR

- A signal for the methine carbons (CH-OH) in

the downfield region typical for carbons attached

to oxygen. - A signal for the methylene carbons

(CH₂) in the upfield region. Due to the cis

symmetry, the two methylene carbons may be

equivalent.

IR Spectroscopy

- A strong, broad absorption band in the region

of 3200-3600 cm⁻¹ corresponding to the O-H

stretching of the hydroxyl groups. - C-H

stretching absorptions just below 3000 cm⁻¹. - A

C-O stretching absorption in the region of 1000-

1200 cm⁻¹. - CH₂ bending and scissoring

vibrations in the fingerprint region.

Biological and Pharmacological Context
While there is no specific reported biological activity or signaling pathway directly involving cis-

cyclobutane-1,2-diol, the cyclobutane motif is present in numerous biologically active

molecules and is increasingly utilized in drug design.[12][13] The rigid nature of the
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cyclobutane ring can be used to control the conformation of a molecule, which can be

advantageous for binding to biological targets.

Hypothetical Metabolic Pathway
The metabolism of cis-cyclobutane-1,2-diol has not been studied. However, based on the

metabolism of the analogous cis-indane-1,2-diol, a plausible metabolic pathway would involve

oxidation of the secondary alcohol groups to the corresponding ketone, followed by further

oxidation or conjugation for excretion.

Potential for Enzyme Inhibition
Diol-containing molecules can act as inhibitors of certain enzymes. For instance, but-3-ene-1,2-

diol has been shown to be a mechanism-based inhibitor of coenzyme B12-dependent glycerol

dehydratase. It is conceivable that cis-cyclobutane-1,2-diol could act as a competitive inhibitor

for enzymes that process small diol substrates.
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Caption: Synthetic route to cis-cyclobutane-1,2-diol and its key chemical transformations.
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Caption: A hypothetical metabolic pathway for cis-cyclobutane-1,2-diol.
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Caption: Conceptual diagram of competitive enzyme inhibition by cis-cyclobutane-1,2-diol.

Conclusion
cis-Cyclobutane-1,2-diol is a structurally intriguing molecule with potential applications in

organic synthesis and as a scaffold in medicinal chemistry. While there are gaps in the

experimental data for its physical properties, its chemical reactivity is in line with that of other

vicinal diols, with the added dimension of the strained cyclobutane ring. The synthetic and

reactive pathways outlined in this guide provide a solid foundation for its use in research and

development. Further studies are warranted to fully elucidate its physical properties, explore its

biological activities, and expand its synthetic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.ch.ic.ac.uk/local/organic/0405Expt5.pdf
https://en.wikipedia.org/wiki/Dihydroxylation
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00436h
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00436h
https://www.semanticscholar.org/paper/Synthesis-of-1%2C4-ketoaldehydes-and-1%2C4-diketones-by-G%C3%B3mez-Gil-Rubio%E2%80%90Presa/a96c8343faf5a92d26abc3372801acc6c2df6f17
https://www.semanticscholar.org/paper/Synthesis-of-1%2C4-ketoaldehydes-and-1%2C4-diketones-by-G%C3%B3mez-Gil-Rubio%E2%80%90Presa/a96c8343faf5a92d26abc3372801acc6c2df6f17
https://www.researchgate.net/figure/Mo-catalyzed-oxidative-cleavage-of-cis-cyclobutane-1-2-diols-2-a_tbl2_370322179
https://pubs.rsc.org/en/content/articlehtml/2023/ob/d3ob00436h
https://pubs.rsc.org/en/content/articlehtml/2023/ob/d3ob00436h
https://pubs.rsc.org/en/content/articlehtml/2023/ob/d3ob00436h
https://orgosolver.com/reaction-library/alkene-reaction-guides/dihydroxylation-with-potassium-permanganate
https://pubs.rsc.org/en/content/articlepdf/2023/ob/d3ob00436h
https://www.researchgate.net/figure/The-esterification-of-acetic-anhydride-with-different-alcohol-substrates-a-Substrate_fig5_393323207
https://www.chemguide.co.uk/organicprops/alcohols/esterification.html
https://studylib.net/doc/8828489/chemistry-209-expt-5---esterification
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/12%3A_Reactions_to_Alkenes/12.11%3A_Vicinal__SYn_Dihydroxylation_with__Osmium_Tetroxide
https://www.masterorganicchemistry.com/2023/02/03/lialh4-lithium-aluminum-hydride/
https://www.benchchem.com/product/b3392435#physical-and-chemical-properties-of-cis-cyclobutane-1-2-diol
https://www.benchchem.com/product/b3392435#physical-and-chemical-properties-of-cis-cyclobutane-1-2-diol
https://www.benchchem.com/product/b3392435#physical-and-chemical-properties-of-cis-cyclobutane-1-2-diol
https://www.benchchem.com/product/b3392435#physical-and-chemical-properties-of-cis-cyclobutane-1-2-diol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3392435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b3392435?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3392435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

